N-(3-ethoxybenzyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide
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Overview
Description
N-(3-ethoxybenzyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyrimidine moiety, and a trifluoromethyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxybenzyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the ring is functionalized to introduce the carboxamide group.
Pyrimidine Synthesis: The pyrimidine ring is synthesized separately, often involving the condensation of appropriate nitriles and amines under controlled conditions.
Coupling Reaction: The piperidine and pyrimidine intermediates are coupled using reagents like coupling agents (e.g., EDC, DCC) to form the final compound.
Introduction of the Ethoxybenzyl Group: The ethoxybenzyl group is introduced via nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent) for industrial scale.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxybenzyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperidine moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDC, DCC for amide bond formation.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, N-(3-ethoxybenzyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide may be studied for its potential biological activity. Compounds with similar structures have been investigated for their interactions with biological targets, such as enzymes and receptors.
Medicine
In medicine, this compound could be explored for its pharmacological properties. The presence of the trifluoromethyl group often enhances the metabolic stability and bioavailability of pharmaceutical compounds, making it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, or specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-ethoxybenzyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide would depend on its specific application. Generally, compounds with similar structures interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-ethoxybenzyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide
- **N-(3-methoxybenzyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide
- **N-(3-chlorobenzyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide
Uniqueness
The unique combination of the ethoxybenzyl group, the trifluoromethyl-substituted pyrimidine, and the piperidine ring distinguishes this compound from its analogs. This specific structure may confer unique chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N4O2/c1-3-30-17-6-4-5-15(11-17)13-25-20(29)16-7-9-28(10-8-16)19-12-18(21(22,23)24)26-14(2)27-19/h4-6,11-12,16H,3,7-10,13H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMPWNMTICUKHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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